

A Technical Guide to the Physicochemical Properties of 2-Undecenoic Acid

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Compound of Interest		
Compound Name:	2-Undecenoic Acid	
Cat. No.:	B108545	Get Quote

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Introduction

2-Undecenoic acid, an α,β -unsaturated monocarboxylic acid, is a member of the unsaturated fatty acid family. Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid group, imparts distinct chemical reactivity and physical properties. This document provides a comprehensive overview of the core chemical and physical characteristics of **2-undecenoic acid**, intended to serve as a technical resource for its application in research, organic synthesis, and the development of pharmaceuticals and other advanced materials. While often grouped with its isomer, 10-undecenoic acid (undecylenic acid), it is crucial to distinguish between the two, as the position of the double bond significantly influences their chemical behavior. This guide focuses on the properties attributed to the 2-isomer, while noting data that may pertain to other isomers where specific information is sparse.

Chemical and Physical Properties

The fundamental properties of **2-Undecenoic Acid** are summarized below. These values are compiled from various chemical databases and literature sources. It is important to note that some reported values for "undecenoic acid" may not distinguish between isomers.

Table 1: General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C11H20O2	[1][2][3]
Molecular Weight	184.28 g/mol	[1][2][3]
CAS Number	4189-02-0	[1][2][3]
Appearance	Colorless to light orange/yellow clear liquid	[1]
Melting Point	10 - 12 °C	[1]
Density	0.910 g/mL	[1]
Refractive Index	1.460	[1]
Water Solubility	28.17 mg/L @ 25 °C (Estimated)	[4]

Table 2: Spectroscopic and Other Identifiers

Identifier Type	Value / Description	Source(s)
IUPAC Name	(E)-undec-2-enoic acid	[2]
PubChem CID	519180	[1]
InChI	InChI=1S/C11H20O2/c1-2-3-4- 5-6-7-8-9-10-11(12)13/h9- 10H,2-8H2,1H3,(H,12,13)/b10- 9+	[2][5]
Canonical SMILES	CCCCCCCC=CC(=O)O	[5]
¹ H-NMR	Spectra available, characteristic peaks for α,β -unsaturated system	[5]
¹³ C-NMR	Spectra available	
Mass Spectrometry	Spectra available, base peak and fragmentation patterns can be analyzed	[2]



Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of **2-Undecenoic Acid** are outlined below. These are generalized standard laboratory methods applicable to fatty acids.

Determination of Melting Point (Capillary Method)

- Principle: This method determines the temperature at which the solid phase of a substance transitions to the liquid phase. For fatty acids that are liquid at room temperature, a subambient temperature apparatus is required.
- Methodology:
 - A small, anhydrous sample of 2-Undecenoic Acid is introduced into a thin-walled capillary tube, which is then sealed at one end.
 - The sample is solidified by chilling the capillary tube, for instance, by placing it on a piece of ice.
 - The capillary tube is attached to a calibrated thermometer or placed in the heating block of a digital melting point apparatus equipped with a cooling system.
 - The temperature is lowered well below the expected melting point and then gradually increased at a controlled rate (e.g., 1-2 °C per minute).
 - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] This procedure should be repeated for accuracy.

Determination of Boiling Point (Micro-Boiling Point Method)

 Principle: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro method is suitable for small sample quantities.



· Methodology:

- A small volume (e.g., 0.2-0.5 mL) of 2-Undecenoic Acid is placed in a small test tube (fusion tube).
- A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.
- The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[7]
- As the liquid is heated, air trapped in the capillary tube expands and exits as a slow stream of bubbles.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor is now escaping.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature recorded the instant the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Solubility

- Principle: This protocol determines the solubility of 2-Undecenoic Acid in various solvents, distinguishing between aqueous and organic media.
- Methodology:
 - Qualitative Assessment: To three separate test tubes, add 2 mL of the sample. To the first, add 2 mL of water. To the second, add 2 mL of ethanol. To the third, add 2 mL of a nonpolar organic solvent like chloroform.[9]
 - Agitate each tube vigorously and observe. Immiscibility with water and miscibility with organic solvents will be observed.[9]
 - Quantitative Assessment (Shake-Flask Method for Water Solubility): An excess amount of
 2-Undecenoic Acid is added to a known volume of deionized water in a sealed flask.



- The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
- The solution is then filtered or centrifuged to remove the undissolved acid.
- The concentration of 2-Undecenoic Acid in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

- Principle: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure.
- Methodology:
 - Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer. The resulting spectrum for an α,β-unsaturated carboxylic acid is expected to show a very broad O-H stretching band around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1690-1710 cm⁻¹, a C=C stretching band around 1620-1640 cm⁻¹, and C-O stretching bands.[10] [11]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
 - ¹H-NMR: The spectrum will show characteristic signals for the vinyl protons adjacent to the carbonyl group (typically deshielded), the carboxylic acid proton (a broad singlet, often >10 ppm), and the aliphatic chain protons.[12][13]
 - ¹³C-NMR: The spectrum will show signals for the carbonyl carbon (around 165-185 ppm), the olefinic carbons, and the carbons of the alkyl chain.[12][14]
 - Mass Spectrometry (MS): The sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight and fragmentation patterns that can be used to confirm the structure.
 Common fragments for fatty acids include losses of water [M-H-H₂O]⁻ and carbon dioxide [M-H-CO₂]⁻ in negative ion mode.[3][15]

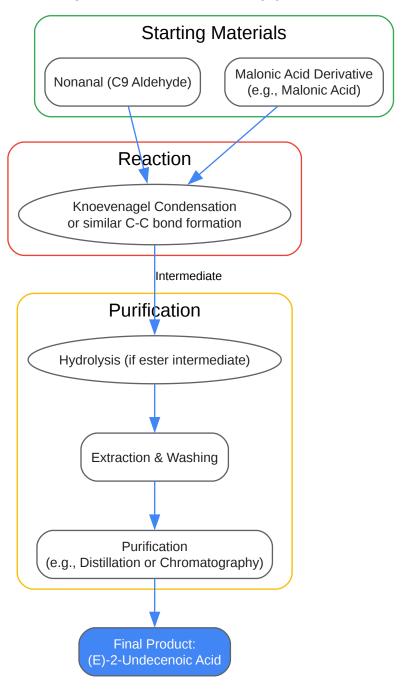


Visualizations

Logical Workflow for Synthesis

The synthesis of α,β -unsaturated acids like **2-Undecenoic Acid** can be approached through various organic chemistry methodologies. A common generalized pathway involves the reaction of an aldehyde with a stabilized ylide or a similar carbanion equivalent.

Generalized Synthesis Workflow for (E)-2-Undecenoic Acid



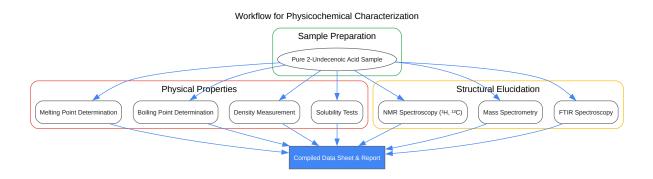


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Caption: Generalized workflow for the synthesis of (E)-2-Undecenoic Acid.

Experimental Workflow for Property Determination

A logical workflow is essential for the systematic characterization of a chemical compound like **2-Undecenoic Acid**.



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Caption: Systematic workflow for determining the properties of **2-Undecenoic Acid**.

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